2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3R-trans)-(9CI)
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3R-trans)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
122092-89-1
VCID:
VC0050410
InChI:
InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8+/m0/s1
SMILES:
CC(C)C1C(=O)NC(C(=O)N1)OC
Molecular Formula:
C8H14N2O3
Molecular Weight:
186.21 g/mol
2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3R-trans)-(9CI)
CAS No.: 122092-89-1
Main Products
VCID: VC0050410
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
CAS No. | 122092-89-1 |
---|---|
Product Name | 2,5-Piperazinedione,3-methoxy-6-(1-methylethyl)-,(3R-trans)-(9CI) |
Molecular Formula | C8H14N2O3 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | (3R,6S)-3-methoxy-6-propan-2-ylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C8H14N2O3/c1-4(2)5-6(11)10-8(13-3)7(12)9-5/h4-5,8H,1-3H3,(H,9,12)(H,10,11)/t5-,8+/m0/s1 |
Standard InChIKey | PRKXAXOXJPZEJR-YLWLKBPMSA-N |
Isomeric SMILES | CC(C)[C@H]1C(=O)N[C@@H](C(=O)N1)OC |
SMILES | CC(C)C1C(=O)NC(C(=O)N1)OC |
Canonical SMILES | CC(C)C1C(=O)NC(C(=O)N1)OC |
PubChem Compound | 14444531 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume